molecular formula C5H10ClNO2 B1486459 2-chloro-N-methoxy-N-methylpropanamide CAS No. 952579-60-1

2-chloro-N-methoxy-N-methylpropanamide

Cat. No.: B1486459
CAS No.: 952579-60-1
M. Wt: 151.59 g/mol
InChI Key: UYQRVYOYDVHKLP-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methylpropanamide ( 952579-60-1) is a chemical compound with the molecular formula C 5 H 10 ClNO 2 and a molecular weight of 151.59 g/mol [ ]. This chloro-substituted propanamide derivative is characterized by its N-methoxy-N-methyl (Weinreb) amide group, a functional group of significant utility in organic synthesis. The compound is typically a liquid at room temperature and should be stored sealed in a dry environment [ ][ ]. Research Applications and Value The core research value of this compound lies in its bifunctional reactivity. The molecule serves as a versatile synthetic building block, where the Weinreb amide moiety allows for selective nucleophilic addition to yield ketones without over-addition, while the chloro substituent provides a handle for further nucleophilic substitution or elaboration [ ][ ]. This combination makes it a valuable precursor for the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical research. Compounds with similar N-methoxy-N-methylamide structures are frequently investigated in medicinal chemistry for their potential as neuroprotective agents by targeting receptors such as the Sigma-1 Receptor (S1R), a promising target for neurodegenerative diseases [ ]. Safety and Handling This product is strictly for research and further manufacturing use only and is not intended for diagnostic or therapeutic human use [ ]. This compound is classified as a hazardous chemical. It may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation [ ]. Researchers must consult the Safety Data Sheet (SDS) prior to use and adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

2-chloro-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-4(6)5(8)7(2)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQRVYOYDVHKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the reaction of a 2-chloropropanoyl derivative (such as 2-chloropropionyl chloride) with N,O-dimethylhydroxylamine or its hydrochloride salt. This reaction forms the N-methoxy-N-methyl amide moiety through nucleophilic substitution on the acid chloride.

Detailed Synthetic Procedure

A representative synthesis is as follows:

  • Starting materials: 2-chloropropionyl chloride and N,O-dimethylhydroxylamine hydrochloride.
  • Base: Triethylamine or potassium carbonate (K2CO3) is used to neutralize the hydrochloride salt and facilitate the nucleophilic attack.
  • Solvent: Dichloromethane (DCM) or acetonitrile (MeCN) is commonly employed.
  • Temperature: The reaction is typically conducted at low temperature (0 °C) initially, then allowed to warm to room temperature and stirred overnight.
  • Work-up: The reaction mixture is quenched with saturated sodium bicarbonate or ammonium chloride solution, followed by extraction with organic solvents (e.g., DCM or ethyl acetate), drying over anhydrous magnesium sulfate or sodium sulfate, filtration, and concentration under reduced pressure.
  • Purification: The crude product can be purified by flash column chromatography or used directly if purity is sufficient.

Literature Example

A closely related synthesis for N-methoxy-N-methylacetamide (a simpler analog) involves:

Step Reagents and Conditions Notes
1 N,O-dimethylhydroxylamine hydrochloride + triethylamine in DCM at 0 °C, stirred 10 min Base neutralizes hydrochloride
2 Dropwise addition of acetyl chloride at 0 °C, then stirred at room temperature overnight Formation of N-methoxy-N-methyl amide
3 Quench with saturated NaHCO3, extract with DCM, dry, filter, concentrate Isolate product
Yield 78% Colorless liquid

This procedure can be adapted for this compound by substituting acetyl chloride with 2-chloropropionyl chloride.

Alternative Method Using Potassium Carbonate

Another method involves:

  • Adding 2-chloropropionyl chloride dropwise to a stirred suspension of N,O-dimethylhydroxylamine hydrochloride and K2CO3 in acetonitrile at room temperature.
  • Stirring for 1 hour.
  • Concentrating the reaction mixture under vacuum.
  • Extracting with dichloromethane and drying.
  • The crude product is obtained without further purification and can be used in subsequent reactions.

Reaction Scheme Summary

Reagent 1 Reagent 2 Base Solvent Temperature Reaction Time Product Yield Notes
2-Chloropropionyl chloride N,O-dimethylhydroxylamine hydrochloride Triethylamine or K2CO3 DCM or MeCN 0 °C to RT 1-16 hours ~70-80% Purification by chromatography optional

Research Findings and Analysis

  • The reaction proceeds efficiently under mild conditions, with bases such as triethylamine or potassium carbonate effectively neutralizing the acid salt and promoting amide formation.
  • Use of low temperature during reagent addition helps control reaction rate and minimize side reactions.
  • The choice of solvent (DCM or MeCN) facilitates good solubility and reaction kinetics.
  • The crude product is often sufficiently pure for further synthetic steps, although chromatographic purification improves purity.
  • The N-methoxy-N-methyl amide structure is stable under these conditions and can be isolated in good yields.
  • This method is versatile and applicable to various acid chlorides, including chloro-substituted derivatives like 2-chloropropionyl chloride.

Summary Table of Preparation Methods

Method ID Acid Derivative Amine Source Base Solvent Temperature Yield (%) Purification Reference
1 2-Chloropropionyl chloride N,O-dimethylhydroxylamine hydrochloride Triethylamine Dichloromethane 0 °C to RT 78 Chromatography optional
2 2-Chloropropionyl chloride N,O-dimethylhydroxylamine hydrochloride Potassium carbonate Acetonitrile Room temperature ~70 Crude product usable

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkoxy or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles, such as alkoxides or amines, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Alkoxy or alkyl-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Synthesis

  • Intermediate in Drug Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

2. Organic Transformations

  • Reactivity in Synthesis : The presence of both a chlorine atom and a methoxy group allows 2-chloro-N-methoxy-N-methylpropanamide to participate in nucleophilic substitution reactions. This property is exploited to introduce the compound moiety into target molecules, facilitating complex organic transformations.

3. Proteomics Research

  • Study of Protein Interactions : The compound is utilized in proteomics to investigate protein interactions and modifications. Its reactivity can be harnessed to label proteins or study their functional dynamics.

Case Study 1: Application in Drug Development

In a recent study, researchers utilized this compound as an intermediate for synthesizing a new class of neuroprotective agents targeting sigma-1 receptors. The compound's ability to undergo nucleophilic substitutions facilitated the introduction of bioactive groups that enhanced receptor affinity and selectivity .

Case Study 2: Proteomics Applications

Another investigation focused on using this compound in proteomics to label specific proteins involved in cellular stress responses. The incorporation of this compound allowed scientists to track protein modifications under oxidative stress conditions, providing insights into cellular mechanisms and potential therapeutic targets .

Mechanism of Action

2-Chloro-N-methoxy-N-methylpropanamide is similar to other chlorinated amides, such as 2-chloro-N-methylpropanamide and N-methoxy-N-methylpropanamide. its unique chloro substituent provides distinct chemical properties and reactivity compared to these compounds. The presence of the chlorine atom enhances its reactivity in substitution reactions and allows for the formation of diverse derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-N-methoxy-N-methylpropanamide with structurally related acetamide derivatives, focusing on substituents, applications, and toxicity profiles.

Compound Name CAS Number Key Substituents Primary Use Toxicity Profile (GHS Classification) Reference
This compound N/A 2-Cl, N-(methoxy-methyl) Laboratory chemical, synthesis intermediate Likely H302, H315, H319 (oral toxicity, skin/eye irritation)*
Dimethenamid 163515-14-8 2-Cl, N-(2-methoxy-1-methylethyl) Herbicide (corn, soybean crops) H317, H410 (skin sensitization, aquatic toxicity)
Alachlor 15972-60-8 2-Cl, N-(methoxymethyl) Herbicide (pre-emergent weed control) H351, H411 (suspected carcinogen, toxic to aquatic life)
Metolachlor 51218-45-2 2-Cl, N-(1-methoxypropan-2-yl) Herbicide (maize, sorghum) H317, H410 (similar to alachlor)
2-Chloro-N,N-dimethylpropanamide 10397-68-9 2-Cl, N,N-dimethyl Organic synthesis intermediate Limited data; inferred H302, H315
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide 13740-38-0 2-Cl, phenoxy-phenyl substituent Agrochemical research H302, H315 (oral toxicity, skin irritation)

Notes:

  • Toxicity Trends : Chloroacetamides generally exhibit moderate acute toxicity (e.g., H302 for oral exposure) and skin/eye irritation (H315/H319). Herbicidal analogs like alachlor and metolachlor show additional environmental hazards (H410/H411) due to their persistence in ecosystems .

Research Findings and Data Gaps

Synthetic Pathways : highlights the use of 2-chloropropanamide derivatives in nucleophilic substitution reactions to synthesize thioamides. This suggests that this compound could serve as a precursor for modified amides or heterocycles .

Toxicological Data: The absence of explicit toxicity data for this compound necessitates extrapolation from structurally similar compounds. For example, 2-amino-N-methoxy-N-methylpropanamide () is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), likely due to the reactive amide and amine groups .

Biological Activity

2-Chloro-N-methoxy-N-methylpropanamide is a chlorinated amide compound that has garnered interest due to its biological activity, particularly in the context of quorum sensing in Pseudomonas aeruginosa. This article explores its biological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a chlorine atom that enhances its reactivity, making it suitable for various biological applications. Its molecular formula is C4H8ClNO2C_4H_8ClNO_2 .

The biological activity of this compound is primarily linked to its role in inhibiting quorum sensing mechanisms in bacteria. Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on population density. In Pseudomonas aeruginosa, this compound interferes with the Type III secretion system (T3SS), which is critical for pathogenicity.

Inhibition Studies

Research indicates that this compound effectively inhibits the secretion of virulence factors by Pseudomonas aeruginosa. In vitro assays demonstrated that at concentrations around 50 µM, the compound significantly reduced the secretion of ExoS-β-lactamase, indicating its potential as a therapeutic agent against bacterial infections .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study ReferenceBiological ActivityConcentrationEffect Observed
Quorum sensing inhibition in Pseudomonas aeruginosa50 µMSignificant reduction in virulence factor secretion
T3SS inhibition50 µMPrevented CHO cell intoxication by P. aeruginosa
Cytotoxicity assayVariousLow cytotoxicity observed in absence of bacteria

Case Studies

  • Quorum Sensing Disruption : A study investigated the effect of various chlorinated amides, including this compound, on quorum sensing in Pseudomonas aeruginosa. The results indicated that this compound could disrupt signaling pathways crucial for biofilm formation and virulence .
  • Therapeutic Potential : Another research effort evaluated the compound's potential as a therapeutic agent. The findings suggested that it could be developed into a drug to mitigate infections caused by antibiotic-resistant strains of P. aeruginosa by targeting its communication systems .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-N-methoxy-N-methylpropanamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloropropanoyl chloride with N-methoxy-N-methylamine in anhydrous solvents (e.g., dichloromethane) under inert conditions. Temperature control (0–5°C) minimizes side reactions like hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1^1H NMR (CDCl₃) shows characteristic peaks: δ 1.6 (d, 3H, CH₃), δ 3.3 (s, 3H, N–OCH₃), δ 3.7 (s, 3H, N–CH₃), and δ 4.2 (q, 1H, CHCl) .
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 194.1 (calculated 194.06).
  • XRD : For crystalline derivatives, compare with databases (e.g., Cambridge Structural Database) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles).
  • Avoid skin contact; wash immediately with soap/water if exposed.
  • Store in airtight containers away from moisture.
  • Follow waste disposal guidelines for halogenated organics .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate thermodynamic parameters (e.g., activation energy for SN2 mechanisms).
  • Solvent effects are modeled via the polarizable continuum model (PCM) .
  • Compare with experimental kinetics to validate computational predictions .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Conduct pH-dependent stability studies (HPLC monitoring).
  • Under acidic conditions, the chloro group may hydrolyze to form carboxylic acid derivatives.
  • Base-catalyzed elimination (e.g., β-hydrogen abstraction) is minimized by steric hindrance from the N-methoxy-N-methyl group .

Q. How does this compound compare to structural analogs in biological activity?

  • Methodological Answer :

  • Perform comparative assays (e.g., enzyme inhibition). For example, replace the chloro group with fluoro or methoxy groups to assess electronic effects.
  • Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., proteases) .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • Employ UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation.
  • Detect impurities (e.g., unreacted starting materials) via MRM transitions.
  • Validate using spiked samples and limit of detection (LOD) calculations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-methoxy-N-methylpropanamide
Reactant of Route 2
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2-chloro-N-methoxy-N-methylpropanamide

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